An In-Depth Technical Guide to H-Lys(Z)-OMe.HCl: Chemical Properties, Structure, and Application in Peptide Synthesis
An In-Depth Technical Guide to H-Lys(Z)-OMe.HCl: Chemical Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of H-Lys(Z)-OMe.HCl, a critical building block in peptide chemistry. The information presented herein is intended to equip researchers and professionals in drug development and related fields with the detailed knowledge required for the effective utilization of this compound.
Chemical Properties and Structure
H-Lys(Z)-OMe.HCl, also known as Nε-benzyloxycarbonyl-L-lysine methyl ester hydrochloride, is a derivative of the amino acid L-lysine.[1] In this form, the epsilon-amino group of the lysine side chain is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is esterified as a methyl ester. The alpha-amino group is present as a hydrochloride salt. These modifications allow for regioselective reactions in peptide synthesis.
Quantitative Data Summary
The key chemical and physical properties of H-Lys(Z)-OMe.HCl are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₅H₂₃ClN₂O₄ | [2] |
| Molecular Weight | 330.81 g/mol | [2] |
| Appearance | White to off-white powder/solid | |
| Melting Point | 114-118 °C | |
| Optical Activity | [α]20/D +13.0 to +17.0° (c=1, H₂O) | |
| Solubility | Soluble in DMSO | |
| Purity (typical) | ≥97.5% (HPLC) |
Structural Information
The chemical structure of H-Lys(Z)-OMe.HCl is foundational to its role in synthesis. The Z-group provides robust protection to the side-chain amine, while the methyl ester protects the C-terminus.
| Identifier | Value | Reference |
| SMILES | COC(=O)--INVALID-LINK--OCC1=CC=CC=C1)N.Cl | [2] |
| InChI | InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m0./s1 | [2] |
Experimental Protocols
H-Lys(Z)-OMe.HCl is a valuable reagent for solution-phase peptide synthesis. The following protocols provide detailed methodologies for its use in the formation of a dipeptide, followed by the deprotection of the Z-group.
Synthesis of a Dipeptide: Fmoc-Ala-Lys(Z)-OMe
This protocol details the coupling of N-α-Fmoc-L-alanine (Fmoc-Ala-OH) with H-Lys(Z)-OMe.HCl to form the dipeptide Fmoc-Ala-Lys(Z)-OMe using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.
Materials:
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Fmoc-Ala-OH
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H-Lys(Z)-OMe.HCl
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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1 M aqueous hydrochloric acid (HCl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
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Neutralization of H-Lys(Z)-OMe.HCl:
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Dissolve H-Lys(Z)-OMe.HCl (1.0 eq) in anhydrous DCM.
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Add DIPEA (1.1 eq) dropwise at room temperature and stir for 15 minutes to neutralize the hydrochloride salt, yielding the free amine.
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-
Activation of Fmoc-Ala-OH:
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In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
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Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C to form the active ester.
-
-
Coupling Reaction:
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Add the activated Fmoc-Ala-OH solution to the neutralized H-Lys(Z)-OMe solution.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
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Dilute the reaction mixture with ethyl acetate.
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Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure dipeptide, Fmoc-Ala-Lys(Z)-OMe.
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Deprotection of the Z-group by Catalytic Transfer Hydrogenation
This protocol describes the removal of the benzyloxycarbonyl (Z) protecting group from the lysine side chain of the synthesized dipeptide using catalytic transfer hydrogenation.
Materials:
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Fmoc-Ala-Lys(Z)-OMe
-
Palladium on carbon (10% Pd/C)
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Ammonium formate or formic acid
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Reaction Setup:
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Dissolve the Z-protected peptide, Fmoc-Ala-Lys(Z)-OMe (1.0 eq), in methanol.
-
Carefully add 10% Pd/C (catalytic amount, e.g., 10-20% by weight of the peptide).
-
Add ammonium formate (excess, e.g., 5-10 eq) or formic acid as the hydrogen donor.
-
-
Hydrogenolysis:
-
Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
-
Work-up:
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Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected dipeptide, Fmoc-Ala-Lys-OMe.
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Expected ¹H NMR Spectrum of H-Lys(Z)-OMe.HCl:
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~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
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~5.1 ppm (singlet, 2H): Methylene protons of the benzyloxycarbonyl group (-O-CH₂-Ph).
-
~3.7 ppm (singlet, 3H): Methyl ester protons (-COOCH₃).
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~4.0 ppm (triplet, 1H): Alpha-proton of the lysine backbone.
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~3.1 ppm (quartet, 2H): Epsilon-methylene protons of the lysine side chain adjacent to the Z-protected amine.
-
~1.2-1.9 ppm (multiplets, 6H): Beta, gamma, and delta methylene protons of the lysine side chain.
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Broad signals for amine protons.
Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), such as acetonitrile/water with a small amount of formic acid for ESI.
Expected Mass Spectrum: For H-Lys(Z)-OMe (the free base), the expected [M+H]⁺ ion would be at m/z 331.19. The hydrochloride salt itself is not typically observed directly. High-resolution mass spectrometry can be used to confirm the elemental composition.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the key experimental workflow and the logical relationships in the synthetic application of H-Lys(Z)-OMe.HCl.
Caption: Workflow for dipeptide synthesis and subsequent Z-group deprotection.
Caption: Logical flow of the synthetic transformation.
